An In-depth Technical Guide to 1-dodecyl-1H-pyrrole: Physicochemical Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-dodecyl-1H-pyrrole: Physicochemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-dodecyl-1H-pyrrole is a derivative of pyrrole, a five-membered aromatic heterocycle, characterized by the substitution of a dodecyl group on the nitrogen atom. This long alkyl chain imparts significant lipophilicity to the molecule, influencing its physical properties and potential applications. While the parent pyrrole ring is a fundamental structural motif in numerous biologically active molecules, including heme and chlorophyll, N-substituted pyrroles with long alkyl chains are of particular interest in materials science and as intermediates in the synthesis of complex organic molecules. Their amphiphilic nature can be exploited in the formation of organized molecular assemblies, and the pyrrole core remains a versatile platform for further functionalization. This guide provides a comprehensive overview of the physical and chemical properties of 1-dodecyl-1H-pyrrole, detailed synthetic protocols, and an exploration of its characteristic reactivity, offering field-proven insights for its application in research and development.
Physicochemical Properties
Specific experimental data for 1-dodecyl-1H-pyrrole is not extensively documented in publicly available literature. However, based on the known properties of pyrrole and other long-chain N-alkylpyrroles, we can confidently estimate its key physicochemical characteristics. The introduction of the C12 alkyl chain is expected to significantly increase its boiling point and reduce its density and water solubility compared to pyrrole.
| Property | Estimated Value | Comments |
| Molecular Formula | C₁₆H₂₉N | |
| Molecular Weight | 235.41 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on shorter-chain N-alkylpyrroles. |
| Boiling Point | > 300 °C at 760 mmHg | Significantly higher than pyrrole (129-131 °C) due to the long alkyl chain increasing van der Waals forces. |
| Melting Point | < 25 °C | Expected to be a liquid at room temperature. |
| Density | ~0.85 - 0.90 g/cm³ | Lower than pyrrole (~0.967 g/cm³) due to the influence of the less dense alkyl chain. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform, and toluene). | The long dodecyl chain imparts significant nonpolar character. |
| Refractive Index | ~1.48 - 1.50 |
Synthesis of 1-dodecyl-1H-pyrrole
The most direct and widely applicable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[1][2][3] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, dodecylamine.
Paal-Knorr Synthesis: A Step-by-Step Protocol
The Paal-Knorr synthesis is a robust and high-yielding method for the preparation of N-substituted pyrroles.[1][2][3] The reaction proceeds by the condensation of a 1,4-dicarbonyl compound with a primary amine under neutral or slightly acidic conditions.[2] For the synthesis of 1-dodecyl-1H-pyrrole, 2,5-dimethoxytetrahydrofuran can be used as a stable and commercially available precursor to the required 1,4-dicarbonyl compound, succinaldehyde.
Reaction:
Materials and Reagents:
-
2,5-Dimethoxytetrahydrofuran
-
Dodecylamine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran (1 equivalent) in ethanol.
-
Addition of Amine: To this solution, add dodecylamine (1 equivalent).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-dodecyl-1H-pyrrole by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
Causality Behind Experimental Choices:
-
2,5-Dimethoxytetrahydrofuran: This is a stable cyclic acetal of succinaldehyde, which is unstable. In the acidic reaction medium, it hydrolyzes in situ to generate the required 1,4-dicarbonyl compound.
-
Acetic Acid: A mild acid catalyst is crucial. Strong acids can cause polymerization of the pyrrole product.[4] Acetic acid facilitates the formation of the hemiaminal and subsequent cyclization without promoting side reactions.[2]
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps, ensuring a reasonable reaction rate.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to neutralize the acetic acid catalyst and remove any water-soluble byproducts.
Caption: Workflow for the Paal-Knorr Synthesis of 1-dodecyl-1H-pyrrole.
Chemical Reactivity
The chemical reactivity of 1-dodecyl-1H-pyrrole is governed by the aromatic pyrrole ring. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, making the pyrrole ring electron-rich and highly susceptible to electrophilic attack.[4][5] The presence of the N-dodecyl group does not significantly alter the electronic nature of the pyrrole ring but does sterically hinder access to the nitrogen atom.
Electrophilic Aromatic Substitution
Electrophilic substitution is the hallmark reaction of pyrroles.[4][5] Due to the electron-donating nature of the nitrogen atom, the α-positions (C2 and C5) are more electron-rich and thus more reactive towards electrophiles than the β-positions (C3 and C4).[5]
Caption: Reactivity of 1-dodecyl-1H-pyrrole towards electrophiles.
Common electrophilic substitution reactions for N-alkylpyrroles include:
-
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) readily introduces halogen atoms at the α-positions.
-
Nitration: Milder nitrating agents, such as acetyl nitrate, are required to avoid polymerization that occurs with strong acids like nitric acid.[4]
-
Sulfonation: Sulfonation is typically achieved using the pyridine-sulfur trioxide complex to prevent acid-catalyzed degradation of the pyrrole ring.[4]
-
Friedel-Crafts Acylation: Acylation can be performed under mild conditions, for example, using acetic anhydride with a mild Lewis acid catalyst. The Vilsmeier-Haack reaction (using a mixture of phosphorus oxychloride and dimethylformamide) is a common method for the formylation of pyrroles at the α-position.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, typically in the range of δ 6.0-7.0 ppm. The α-protons (at C2 and C5) will appear as a triplet, and the β-protons (at C3 and C4) will also appear as a triplet. The protons of the dodecyl chain will exhibit signals in the aliphatic region (δ 0.8-4.0 ppm), with the triplet for the terminal methyl group around δ 0.8-0.9 ppm, a broad multiplet for the methylene groups between δ 1.2-1.6 ppm, and a triplet for the methylene group attached to the nitrogen atom (N-CH₂) at around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show four signals for the pyrrole ring carbons, with the α-carbons appearing at a lower field (higher ppm) than the β-carbons. The dodecyl chain will give rise to a series of signals in the upfield region.
-
IR Spectroscopy: The infrared spectrum will be characterized by C-H stretching vibrations of the pyrrole ring around 3100 cm⁻¹. The C-H stretching vibrations of the dodecyl chain will be observed below 3000 cm⁻¹. C=C stretching of the pyrrole ring will appear in the 1500-1600 cm⁻¹ region, and the C-N stretching vibration will be visible in the 1000-1300 cm⁻¹ region.[6][7]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1-dodecyl-1H-pyrrole (m/z = 235.41). Fragmentation will likely involve the loss of the dodecyl chain.
Safety and Handling
As with all chemicals, 1-dodecyl-1H-pyrrole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Potential Applications
The unique combination of a polar, reactive pyrrole head group and a long, nonpolar alkyl tail makes 1-dodecyl-1H-pyrrole a candidate for various applications:
-
Surfactants and Emulsifiers: Its amphiphilic nature suggests potential use as a surfactant or in the formation of micelles and vesicles.
-
Corrosion Inhibitors: The nitrogen atom in the pyrrole ring can coordinate to metal surfaces, and the long alkyl chain can form a hydrophobic barrier, making it a potential corrosion inhibitor.
-
Monomers for Conductive Polymers: N-substituted pyrroles can be polymerized to form conductive polymers. The dodecyl group can enhance the solubility of the resulting polymer in organic solvents, facilitating its processing.
-
Intermediate in Organic Synthesis: It serves as a lipophilic building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials.
Conclusion
1-dodecyl-1H-pyrrole is a versatile N-substituted pyrrole with a distinct physicochemical profile dominated by its long alkyl chain. While specific experimental data for this compound is sparse, its properties and reactivity can be reliably inferred from the well-established chemistry of N-alkylpyrroles. The Paal-Knorr synthesis provides a straightforward and efficient route for its preparation. Its electron-rich pyrrole ring is amenable to a variety of electrophilic substitution reactions, primarily at the α-positions, opening avenues for further functionalization. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals to effectively synthesize, characterize, and utilize 1-dodecyl-1H-pyrrole in their scientific endeavors.
References
-
Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]
-
Chiang, L. Y., & Poehler, T. O. (1986). Physical properties of alkyl pyrroles and their salts. Canadian Journal of Chemistry, 64(12), 2435-2441. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
NextSDS. (n.d.). 1-DODECYL-PYRROLE-2,5-DIONE — Chemical Substance Information. Retrieved from [Link]
-
El-Faham, A., & El-Sayed, R. (2013). Pyrrole reaction. Mansoura University Chemistry Department. [Link]
-
Abraham, R. J., Bullock, E., & Mitra, S. S. (1959). Physical properties of alkyl pyrroles and their salts. Canadian Journal of Chemistry, 37(11), 1859-1867. [Link]
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
- Ciamician, G., & Dennstedt, M. (1881). Ueber die Einwirkung des Chloroforms auf die Kaliumverbindung des Pyrrols. Berichte der deutschen chemischen Gesellschaft, 14(1), 1153–1162.
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem. (n.d.). 1H-Pyrrole-2,5-dione, 1-dodecyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic letters, 9(10), 1887–1890. [Link]
-
O'Malley, S., & Collins, S. (2004). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Tetrahedron Letters, 45(38), 7045-7048. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Reactivity of the 1H-Pyrrole Ring System. Oxidation and Reduction of the Pyrrole Ring. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Subbagh, H. I. (2021). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][8]diazepine derivatives as potent EGFR/CDK2 inhibitors. Scientific reports, 11(1), 1-18. [Link]
- Jones, R. A. (Ed.). (2009). The Chemistry of Pyrroles. John Wiley & Sons.
-
Sessler, J. L., & Anzenbacher Jr, P. (2008). Calix[8]pyrroles with Long Alkyl Chains: Synthesis, Characterization, and Anion Binding Studies. Supramolecular Chemistry, 20(1-2), 11-21. [Link]
-
Whang, W. T., & Chen, Y. C. (2007). Effect of alkyl position of pyrrole on structures and properties of conjugated polysquaraines. Polymer, 48(25), 7356-7364. [Link]
-
Trofimov, B. A., Schmidt, E. Y., & Ushakov, I. A. (2003). A straightforward synthesis of pyrroles from ketones and acetylene: a one-pot version of the Trofimov reaction. Arkivoc, 2003(13), 65-73. [Link]
-
Doc Brown's Chemistry. (2026). database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Jones, R. A., & Bean, G. P. (2013). The chemistry of pyrroles. Academic Press.
-
FooDB. (2010). Showing Compound Pyrrole (FDB014718). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra over the course of the reaction of pyrrole with acetone.... Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
mzCloud. (2018). 1 Dodecyl 2 pyrrolidinone. Retrieved from [Link]
-
Zamora, R., Hidalgo, F. J., & Tappel, A. L. (1998). In vitro production of long chain pyrrole fatty esters from carbonyl-amine reactions. Journal of agricultural and food chemistry, 46(10), 4195–4201. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 1-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank. (2008). Organic compounds. Retrieved from [Link]
-
Cravotto, G., & Cintas, P. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12537–12545. [Link]
-
Seidel, D. (2016). Identification of Reactive Intermediates for the Decarbonylative Reaction of 1-Alkylprolines. The Journal of organic chemistry, 81(24), 12485–12492. [Link]
-
Wang, C., Li, M., & Zhang, J. (2020). Copolymer of Pyrrole and 1,4-Butanediol Diglycidyl as an Efficient Additive Leveler for Through-Hole Copper Electroplating. ACS Omega, 5(9), 4586–4593. [Link]
Sources
- 1. Paal-Knorr Synthesis (Chapter 40) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. keyorganics.net [keyorganics.net]
